Phenolic pKa and Acid Strength Contrast with 2-Hydroxy-1-naphthalenesulfonate via Peri-Hydrogen Interaction
Thermodynamic pKa measurements on hydroxynaphthalenesulfonate salts reveal a large acid-strength divergence between 1-hydroxynaphthalene-2-sulfonate and 2-hydroxynaphthalene-1-sulfonate, attributed to interaction of the phenolic –OH with the peri-hydrogen atom at the 8-position in the latter isomer [1]. The 3-hydroxy-1-sulfonate substitution pattern (as in sodium 3-hydroxynaphthalenesulphonate) places the –OH and –SO₃⁻ groups on the same ring with a meta relationship, avoiding the peri-hydrogen clash that destabilizes the phenoxide anion in the 2-hydroxy-1-sulfonate isomer. The resulting differential in phenolic pKa directly affects the pH window within which the compound can act as a coupling component and its speciation in aqueous formulation.
| Evidence Dimension | Phenolic hydroxyl pKa (thermodynamic, aqueous solution) |
|---|---|
| Target Compound Data | 3-Hydroxy-1-naphthalenesulfonate (target isomer class): pKa not directly reported in van (1969), but inferred intermediate between 1-hydroxy-2-sulfonate and 2-hydroxy-1-sulfonate based on absence of peri-hydrogen interaction [1] |
| Comparator Or Baseline | Large pKa difference reported between 1-hydroxynaphthalene-2-sulfonate and 2-hydroxynaphthalene-1-sulfonate; ionic strength effect on pKa twice as large for sulfonates as for naphthols [1] |
| Quantified Difference | Significant ΔpKa (magnitude not disclosed in abstract; full data behind paywall); ionic strength sensitivity for sulfonates is 2× that of corresponding naphthols |
| Conditions | Aqueous solution, thermodynamic pKa determination; van GJ (1969), Australian Journal of Chemistry |
Why This Matters
The distinct acid–base speciation of the 3-hydroxy-1-sulfonate isomer determines the effective pH range for diazo coupling and metal-complexation reactions, directly influencing synthetic yield and reproducibility compared to isomeric alternatives.
- [1] van, G. J. (1969). The ionization constants of phenolic groups in hydroxynaphthalenesulphonic acids. Australian Journal of Chemistry, 22(9), 1883–1890. doi:10.1071/CH9691883 View Source
